molecular formula C10H10O3 B1592597 Chroman-7-carboxylic acid CAS No. 527681-33-0

Chroman-7-carboxylic acid

Cat. No.: B1592597
CAS No.: 527681-33-0
M. Wt: 178.18 g/mol
InChI Key: PMBKBKXGTAPJGU-UHFFFAOYSA-N
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Description

Chroman-7-carboxylic acid is an organic compound belonging to the chromane family, which is characterized by a benzopyran ring system

Mechanism of Action

Target of Action

It is known that chroman derivatives, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), exhibit antioxidant activity . This suggests that Chroman-7-carboxylic acid may also interact with biological targets involved in oxidative stress and free radical scavenging.

Mode of Action

Chroman derivatives are known to exhibit antioxidant activity, which involves the neutralization of free radicals . This suggests that this compound may interact with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage.

Biochemical Pathways

Given the antioxidant activity of similar chroman derivatives , it can be inferred that this compound may influence pathways related to oxidative stress and free radical scavenging.

Result of Action

Based on the known antioxidant activity of similar chroman derivatives , it can be inferred that this compound may help to prevent oxidative damage at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-7-carboxylic acid can be synthesized through various methods. One common approach involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another method includes the visible-light-induced doubly decarboxylative Giese reaction, which involves the use of photoredox catalysts, bases, anhydrous solvents, and an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Chroman-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives from the carboxylic acid group.

    Substitution: Substitution reactions can introduce different functional groups into the chromane ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives.

Scientific Research Applications

Chroman-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Coumarin-3-carboxylic acid
  • Chromone-3-carboxylic acid
  • 2-Substituted chromanes

Properties

IUPAC Name

3,4-dihydro-2H-chromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBKBKXGTAPJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624650
Record name 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527681-33-0
Record name 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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